molecular formula C17H24N6O B5587095 N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide

N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide

Cat. No. B5587095
M. Wt: 328.4 g/mol
InChI Key: UTGXCAPJNJCICJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives often involves the cyclization of aminopyridines and chloro ketones to give the desired imidazo[1,2-a]pyridines. For instance, the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents begins with the cyclization of aminopyridines and chloro ketones (Starrett et al., 1989). Although the specific synthesis of "N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide" is not detailed, similar methodologies could be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including those similar to the compound , typically involves a fused ring system that combines aspects of imidazole and pyridine rings. This structure is crucial for the compound's interaction with biological targets and its chemical reactivity. The planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, as seen in related compounds, indicates a potential for specific chemical interactions due to its structural conformation (Deng et al., 2010).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives engage in various chemical reactions, highlighting their versatile chemical properties. For instance, they undergo cyclodesulfurization to produce 3-substituted aminoimidazo[1,5-a]pyridine derivatives, showcasing their reactivity and potential for further chemical modification (Bourdais et al., 1980). These reactions underscore the compound's chemical flexibility and the possibility of tailoring its structure for specific applications.

Physical Properties Analysis

While specific physical properties of "N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide" are not detailed in the provided references, related compounds typically exhibit properties such as solubility in various solvents and stability under certain conditions. The physical properties of these compounds are influenced by their molecular structure, including factors like the presence of substituents and the nature of the fused ring system.

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives, including reactivity towards nucleophiles and electrophiles, are of significant interest. These properties are determined by the electronic configuration of the fused ring system and the presence of functional groups. For example, the reactivity of related compounds in cyclodesulfurization reactions (Bourdais et al., 1980) highlights the compound's potential for undergoing chemical transformations, which could be leveraged in synthetic chemistry and material science.

properties

IUPAC Name

N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-13-18-9-10-23(13)16-11-15(21-12-22-16)19-7-8-20-17(24)14-5-3-2-4-6-14/h9-12,14H,2-8H2,1H3,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGXCAPJNJCICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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